N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide
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Description
N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide is a useful research compound. Its molecular formula is C31H41N7O2 and its molecular weight is 543.716. The purity is usually 95%.
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Scientific Research Applications
Molecular Rearrangements and Synthesis Techniques
Research on [1,2,4]triazoloquinazolinium betaines demonstrates advanced synthetic techniques for creating complex organic compounds, showcasing the chemical flexibility and potential pharmacological relevance of quinazolinone derivatives (Crabb et al., 1999). These compounds’ synthesis and molecular rearrangements open new avenues for drug development and material science, providing a basis for the innovative design of molecules with specific properties.
Development of Quality Control Methods
The development of quality control methods for derivatives of [1,2,4]triazolo[4,3-a]quinazoline-5(4H)-ones, particularly as antimalarial agents, emphasizes the importance of ensuring the purity and efficacy of pharmaceutical compounds (Danylchenko et al., 2018). This research is crucial for the pharmaceutical industry, ensuring that drugs meet the required standards for clinical use.
Antimicrobial Activity
The synthesis and evaluation of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives reveal significant antimicrobial activities (Babu et al., 2015). Such studies highlight the potential of quinazolinone derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance.
α1-Adrenoreceptor Antagonists
Research into quinazolinone-arylpiperazine derivatives as α1-adrenoreceptor antagonists indicates the therapeutic potential of these compounds in treating conditions such as hypertension and benign prostatic hyperplasia (Abou-Seri et al., 2011). This application demonstrates the intersection of organic synthesis and pharmacology, offering insights into drug design and action mechanisms.
Properties
CAS No. |
902929-87-7 |
---|---|
Molecular Formula |
C31H41N7O2 |
Molecular Weight |
543.716 |
IUPAC Name |
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C31H41N7O2/c1-22(2)21-37-30(40)25-8-5-6-9-26(25)38-28(33-34-31(37)38)12-13-29(39)32-14-7-15-35-16-18-36(19-17-35)27-20-23(3)10-11-24(27)4/h5-6,8-11,20,22H,7,12-19,21H2,1-4H3,(H,32,39) |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC(C)C |
solubility |
not available |
Origin of Product |
United States |
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